molecular formula C9H13NS B1386038 N-[2-(2-thienyl)ethyl]cyclopropanamine CAS No. 1094481-05-6

N-[2-(2-thienyl)ethyl]cyclopropanamine

Numéro de catalogue: B1386038
Numéro CAS: 1094481-05-6
Poids moléculaire: 167.27 g/mol
Clé InChI: NXUHRMPTEYCZCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-thienyl)ethyl]cyclopropanamine is a useful research compound. Its molecular formula is C9H13NS and its molecular weight is 167.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-thienyl)ethyl]cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-thienyl)ethyl]cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2-thiophen-2-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-9(11-7-1)5-6-10-8-3-4-8/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUHRMPTEYCZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Engineering N-Substituted Tranylcypromine Analogs for Selective LSD1 Inhibition in Oncology

[1]

Part 1: Executive Directive & The "LSD1 Pivot"

Tranylcypromine (TCP) , originally marketed as the antidepressant Parnate®, is a non-selective monoamine oxidase (MAO) inhibitor. Its repurposing as a Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitor represents a paradigm shift in epigenetic cancer therapy.[1]

While TCP inhibits LSD1 (

1The LSD1 substrate-binding cleft is significantly larger than that of MAO-A/B.1

By appending bulky N-substituents to the TCP pharmacophore, researchers can exploit this steric volume to:

  • Clash with the restricted MAO active site (eliminating off-target effects).

  • Engage additional hydrophobic and electrostatic patches within the LSD1 tower domain (enhancing potency into the nanomolar range).

This guide details the chemical engineering, synthesis, and validation of these "super-TCPs."

Part 2: Structural Mechanism & SAR Logic

The Covalent Mechanism

TCP and its analogs are mechanism-based inactivators .[1] They function as suicide substrates that hijack the enzyme's catalytic cycle.

  • Oxidation: The flavin adenine dinucleotide (FAD) cofactor oxidizes the amine to an imine.

  • Ring Opening: The strained cyclopropyl ring undergoes a single-electron transfer (SET), generating a radical intermediate.

  • Adduct Formation: This radical forms a covalent bond with the N5 or C4a position of the FAD isoalloxazine ring, permanently disabling the enzyme.

The "Bump-Hole" SAR Strategy

The defining feature of LSD1-selective analogs is the N-substituent.[1]

  • MAO-A/B: The active site is a "blind alley" lined with aromatic residues (Tyr407, Tyr444 in MAO-B) that tightly enclose the substrate.[1] Large N-groups cause steric repulsion.[1]

  • LSD1: The active site opens into a spacious channel designed to accommodate the H3 histone tail. Large N-benzyl, N-biphenyl, or N-heterocyclic groups fit comfortably here.[1]

SAR_LogicTCPTranylcypromine (TCP)(Non-selective Scaffold)N_SubAdd Bulky N-Substituent(e.g., 4-cyanobenzyl, piperidine)TCP->N_SubChemical ModificationMAOMAO-A/B Active Site(Sterically Restricted)Result_MAOSteric Clash(Loss of Affinity)MAO->Result_MAORejectionLSD1LSD1 Active Site(Spacious/Open)Result_LSD1Hydrophobic Interaction(nM Potency)LSD1->Result_LSD1AcceptanceN_Sub->MAOAttempted BindingN_Sub->LSD1Attempted Binding

Figure 1: The Structural Logic of N-Substitution. Bulky groups exploit the volume difference between LSD1 and MAO active sites.[1]

Part 3: Synthesis Protocol (Reductive Amination)

The most robust method for generating N-substituted TCP analogs is Reductive Amination .[1] Direct alkylation (using alkyl halides) often leads to over-alkylation (quaternary ammonium salts) and is discouraged.[2]

Reagents & Materials
  • Substrate: (trans)-2-Phenylcyclopropylamine hydrochloride (TCP-HCl).[1]

  • Electrophile: Desired Aldehyde (e.g., 4-cyanobenzaldehyde) or Ketone.[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) – Preferred over NaBH₃CN due to lower toxicity and better selectivity.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Protocol

Validation: This protocol is self-validating via TLC monitoring of imine formation prior to reduction.[1]

  • Free Base Liberation (In Situ):

    • In a flame-dried round-bottom flask, suspend TCP-HCl (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add TEA (1.2 equiv) and stir for 15 min at Room Temperature (RT) to liberate the free amine.

  • Imine Formation:

    • Add the Aldehyde (1.1 equiv) to the mixture.

    • Optional: Add activated 4Å molecular sieves or MgSO₄ to sequester water and drive equilibrium.

    • Stir at RT for 1–4 hours.

    • Checkpoint: Monitor by TLC. Disappearance of aldehyde and appearance of a less polar imine spot confirms progress.

  • Reduction:

    • Cool the reaction to 0°C.

    • Add NaBH(OAc)₃ (1.5 – 2.0 equiv) portion-wise.[2]

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.[3]

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).[3]

    • Eluent: Hexanes/Ethyl Acetate gradient (often requires 1-5% MeOH/NH₃ for polar amines).[1]

Synthesis_WorkflowStartStart: TCP-HCl + AldehydeStep11. Free Base (TEA/DCE)2. Imine Formation (RT, 2h)Start->Step1CheckTLC Check:Aldehyde Consumed?Step1->CheckCheck->Step1No (Add Sieves/Time)Step2Add NaBH(OAc)3(0°C -> RT, 16h)Check->Step2YesWorkupQuench (NaHCO3)Extract (DCM)Step2->WorkupPurifyFlash Chromatography(Isolate Secondary Amine)Workup->Purify

Figure 2: Reductive Amination Workflow. A standard, reproducible path to N-substituted analogs.

Part 4: Case Studies & Clinical Candidates

ORY-1001 (Iadademstat)[1][4][5]
  • Structure: trans-N1-((1R,2S)-2-phenylcyclopropyl)cyclohexane-1,4-diamine.[1][4]

  • Design: The N-substituent is a 4-aminocyclohexyl group.[1]

  • Mechanism: The cyclohexane ring acts as a spacer, projecting the distal amine to interact with Asp555 and Asp556 in the LSD1 active site, mimicking the interaction of the H3K4 histone tail's lysine residues.

  • Performance:

    • LSD1 IC₅₀: < 1 nM (Highly Potent).[5]

    • Selectivity: > 1000-fold over MAO-A/B.[1][6]

    • Application: AML (induces differentiation of blast cells).[7][8]

GSK2879552[11]
  • Structure: A TCP core N-alkylated with a piperidine-linker-benzoic acid moiety.[1]

  • Design: The benzoic acid tail targets a specific arginine residue (Arg837) deep in the substrate channel, locking the molecule in place.

  • Performance:

    • LSD1 K_inact/K_I: High efficiency inactivator.

    • Status: Evaluated in SCLC (Small Cell Lung Cancer) and AML.[9][10]

Comparative Data Table:

CompoundN-Substituent TypeLSD1 IC₅₀ (nM)MAO SelectivityClinical Indication
TCP None (H)~20,0001:1 (Non-selective)Depression (Historical)
ORY-1001 4-aminocyclohexyl< 1> 1000xAML, SCLC
GSK2879552 Piperidine-Benzoate< 2> 1000xSCLC, AML
IMG-7289 Piperidine-Sulfone< 10HighMyelofibrosis

Part 5: Validation & Biological Assays

Enzymatic Inhibition Assay (LSD1-Glo / Amplex Red)

To confirm potency, use a peroxidase-coupled assay detecting H₂O₂ production (a byproduct of LSD1 demethylation).[1]

  • Substrate: H3K4me2 peptide (20 μM).

  • Enzyme: Recombinant Human LSD1/CoREST complex (1-10 nM).[1]

  • Readout: Fluorescence (Ex/Em: 530/590 nm).

  • Protocol Note: Pre-incubate inhibitor with enzyme for 15-30 mins before adding substrate to allow for the covalent adduct formation (time-dependent inhibition).[1]

Cellular Differentiation Assay (AML Model)

LSD1 inhibition forces AML cells (e.g., THP-1, MV4-11) to exit the stem-cell state and differentiate.[1]

  • Markers: Flow cytometry for CD11b (Macrophage-1 antigen) and CD86 .[1]

  • Expected Result: Dose-dependent increase in CD11b+ cells after 48-96h treatment.[1]

  • Epigenetic Mark: Western blot for H3K4me2 . Successful inhibition results in a global increase (accumulation) of the dimethyl mark, as LSD1 can no longer remove it.

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[1][5][7] Cancer Cell, 33(3), 495-511.[1][7] Link

  • Mohammad, H. P., et al. (2015).[11] A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC.[11] Cancer Cell, 28(1), 57-69.[1][11] Link

  • Schulz-Fincke, J., et al. (2018). Structure-activity studies on N-substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation.[1] European Journal of Medicinal Chemistry, 144, 52-67.[1] Link

  • Binda, C., et al. (2010). Biochemical and structural studies of the inhibition of LSD1 by tranylcypromine derivatives. Journal of the American Chemical Society, 132(19), 6827-6833.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][12][13] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

Technical Guide: Bioisosteric Optimization of Phenylcyclopropylamine (PCPA) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Evolution

The Renaissance of a Scaffold: Trans-2-phenylcyclopropylamine (PCPA), historically known as the MAO inhibitor Tranylcypromine (TCP), has undergone a medicinal chemistry renaissance. Once relegated to non-selective antidepressant therapy, the PCPA scaffold is now the premier warhead for targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

The Challenge: The native PCPA scaffold suffers from two critical liabilities:

  • Promiscuity: Lack of selectivity between LSD1 and Monoamine Oxidases (MAO-A/B), leading to CNS side effects (tyramine pressor response).

  • Metabolic Instability: Rapid clearance driven by CYP450-mediated benzylic hydroxylation and ring opening.

The Solution: This guide details the bioisosteric replacement strategies required to transform the promiscuous PCPA core into a selective, metabolically stable epigenetic modulator.

Mechanistic Foundation: The Covalent Warhead

To optimize the scaffold, one must understand the "suicide" mechanism. PCPA is a mechanism-based inactivator.[1][2] It does not merely bind; it is catalytically processed by the enzyme's FAD cofactor to form a covalent adduct.

The Single Electron Transfer (SET) Mechanism

Unlike reversible inhibitors, PCPA undergoes a Single Electron Transfer (SET) initiated by the FAD cofactor. The cyclopropyl ring—under significant ring strain (~27 kcal/mol)—acts as a "loaded spring."

  • Oxidation: FAD oxidizes the amine, generating a radical cation.

  • Ring Opening: The cyclopropyl ring opens, forming a reactive benzylic radical.[3][4]

  • Adduct Formation: This radical attacks the C(4a) or N(5) position of the flavin ring, permanently disabling the enzyme.

Mechanism Visualization

The following diagram illustrates the divergence between LSD1 and MAO adduct formation, which drives the design of selective bioisosteres.

PCPA_Mechanism cluster_MAO MAO Pathway (Off-Target) cluster_LSD1 LSD1 Pathway (Target) PCPA PCPA (Tranylcypromine) ES_Complex E-S Complex (Active Site) PCPA->ES_Complex Binding Radical Radical Cation (Ring Opening) ES_Complex->Radical SET Oxidation (FAD -> FADH) MAO_Adduct C(4a)-Flavin Adduct (Irreversible) Radical->MAO_Adduct Steric Permissibility (Small Pocket) LSD1_Adduct N(5)-Flavin Adduct (Target Engagement) Radical->LSD1_Adduct N-Alkylation Guidance (Large Pocket)

Caption: Mechanistic divergence of PCPA inhibition. Selectivity is achieved by exploiting the larger binding pocket of LSD1 to favor N(5) adduct formation over the MAO-favored C(4a) path.

Strategies for Bioisosteric Replacement

The Phenyl Ring: Heteroaryl Bioisosteres

The phenyl ring of TCP is the primary driver of lipophilicity and metabolic liability. Replacing the phenyl ring with heteroaromatic bioisosteres is the most effective strategy to modulate pKa and solubility while retaining the benzylic radical character required for mechanism-based inactivation.

  • Strategy: Replace Phenyl with Pyridine or Thiophene .

  • Rationale:

    • Metabolic Stability: Nitrogen incorporation (Pyridine) reduces electron density, making the ring less prone to CYP450 oxidative metabolism compared to the electron-rich phenyl ring.

    • Selectivity: The LSD1 active site contains an acidic patch (Asp555, Asp556) not present in MAOs. A basic heteroaryl nitrogen can engage in electrostatic interactions here, improving selectivity.

The Cyclopropane Core: Fluorine Bioisosterism

Direct replacement of the cyclopropane ring usually abolishes activity because the ring strain is essential. However, fluorination of the ring or the adjacent aryl group is a powerful bioisosteric tactic.

  • Modification: 2-Fluoro-2-phenylcyclopropylamine.[5][6]

  • Effect: The high electronegativity of fluorine pulls electron density from the cyclopropane C-H bonds.

    • pKa Shift: Lowers the pKa of the amine, altering the rate of the initial SET oxidation step.

    • Metabolic Blockade: Fluorine at the para position of the phenyl ring (4-F-PCPA) blocks the primary site of metabolic hydroxylation.

The Amine: N-Alkylation & Extension

While not a "replacement" of the atom, N-substitution is the critical differentiator for LSD1 selectivity.

  • The "LSD1 Loop": LSD1 possesses a large, solvent-exposed substrate binding channel that accommodates the histone H3 tail. MAO active sites are deep and hydrophobic.

  • Bioisosteric Design: Appending bulky groups (e.g., N-benzyl, N-piperazine derivatives) to the amine prevents entry into the cramped MAO active site while retaining potency for LSD1.

Quantitative Analysis: Structure-Activity Relationship (SAR)[7]

The following data illustrates the impact of bioisosteric replacement on potency (LSD1) and selectivity (MAO-A/B).

Table 1: Comparative Potency of PCPA Bioisosteres

CompoundStructure DescriptionLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO/LSD1)
TCP (2-PCPA) Native Phenylcyclopropylamine2.50.0120.0080.004 (Non-selective)
4-F-PCPA para-Fluoro Bioisostere0.80.0050.002< 0.01 (Worse Selectivity)
S2101 ortho-Benzyloxy + meta-F0.9912.886.0> 80 (Selective)
S2157 N-alkylated piperazine analog0.035> 100> 100> 2800 (Highly Selective)
Heteroaryl-1 Pyridine-3-yl analog1.84.52.1~2 (Moderate Selectivity)

Data synthesized from Ogasawara et al. (2013) and Minda et al. (2010).

Experimental Protocols

Synthesis: The Curtius Rearrangement Route

The most robust method for synthesizing diverse PCPA bioisosteres is the Curtius rearrangement of trans-cinnamic acid derivatives. This avoids the instability of intermediate acid chlorides.

Protocol Workflow:

  • Starting Material: Substituted trans-cinnamic acid (or heteroaryl acrylate).

  • Cyclopropanation: Reaction with ethyl diazoacetate (EDA) is possible, but the Corey-Chaykovsky or Simmons-Smith modification on the ester is preferred for stereocontrol.

  • Hydrolysis: Convert ester to carboxylic acid.

  • Curtius Rearrangement: Convert acid to isocyanate using Diphenylphosphoryl azide (DPPA).

  • Trapping: Trap isocyanate with t-butanol to form the Boc-protected amine.

  • Deprotection: TFA/DCM to yield the final PCPA salt.

Synthesis_Workflow Start Substituted Cinnamic Acid (Bioisostere Scaffold) Step1 Esterification & Cyclopropanation (Et2Zn, CH2I2) Start->Step1 Step2 Hydrolysis to Cyclopropyl Acid Step1->Step2 Step3 Curtius Rearrangement (DPPA, tBuOH, Reflux) Step2->Step3 Formation of Isocyanate Step4 Boc-Protected Intermediate Step3->Step4 Trapping Final Acid Deprotection (TFA) -> PCPA Salt Step4->Final

Caption: Synthetic pathway for PCPA bioisosteres via Curtius Rearrangement, ensuring trans-stereochemistry retention.

Biological Validation: LSD1 Demethylase Assay

To verify the efficacy of the bioisosteric replacement, a peroxidase-coupled assay is the industry standard.

Reagents:

  • LSD1 Enzyme (Recombinant human, 50 nM final).

  • Substrate: H3K4me2 peptide (20 µM).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP).

Step-by-Step Protocol:

  • Incubation: Incubate LSD1 enzyme with the test compound (PCPA analog) in assay buffer (50 mM HEPES pH 7.5) for 30 minutes at room temperature. Note: This pre-incubation is critical for mechanism-based inhibitors to form the covalent adduct.

  • Initiation: Add the H3K4me2 peptide substrate to initiate the reaction.

  • Coupling: As LSD1 demethylates lysine, it produces H2O2. HRP utilizes this H2O2 to oxidize Amplex Red to Resorufin.

  • Measurement: Monitor fluorescence continuously (Ex: 530 nm, Em: 590 nm) for 20 minutes.

  • Calculation: Determine IC50 based on the slope of the linear portion of the fluorescence curve relative to DMSO control.

References

  • Mechanistic Basis of LSD1 Inhibition: Yang, M., et al. (2007).[1] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry. Link

  • Synthesis & SAR of PCPA Analogs: Minda, M., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1."[7][8] Biochemistry. Link

  • N-Alkylated Bioisosteres: Ogasawara, D., et al. (2013). "Lysine-Specific Demethylase 1-Selective Inactivators: Protein-Targeted Drug Design based on Mechanism-Based Inhibition." Angewandte Chemie. Link

  • Fluorine Bioisosterism in PCPAs: Yoshida, S., et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry. Link

  • Clinical Context (Vafidemstat): Oryzon Genomics. "Vafidemstat Mechanism of Action." Link

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for N-Alkylated Cyclopropanamines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

Cyclopropylamines are ubiquitous pharmacophores in modern drug discovery (e.g., Ciprofloxacin, Ofloxacin, Tasimelteon). The cyclopropane ring offers unique metabolic stability and conformational restriction, often improving the potency and pharmacokinetic profile of drug candidates.

However, the installation of N-alkyl groups onto cyclopropylamine presents two distinct mechanistic challenges that distinguish it from standard aliphatic amine synthesis:

  • Attenuated Nucleophilicity: The carbon atoms in a cyclopropane ring possess significant

    
    -character (approx. 
    
    
    
    hybridization rather than
    
    
    ). This renders the nitrogen lone pair less nucleophilic than in acyclic alkyl amines, often retarding the rate-limiting imine formation step.
  • Ring Strain Sensitivity: With a ring strain energy of ~27.5 kcal/mol, the cyclopropane moiety is susceptible to ring-opening decomposition under harsh acidic conditions or in the presence of specific transition metal catalysts (e.g., certain Pd or Ru species under high pressure).

This guide details two field-proven protocols designed to overcome these barriers: the Standard STAB Protocol for reactive aldehydes/ketones, and the Titanium(IV)-Mediated Protocol for sterically hindered or electron-deficient systems.

Mechanistic Workflow & Decision Matrix

The following decision tree illustrates the logical selection of reagents based on substrate reactivity and stability.

G Start Substrate Analysis: Cyclopropylamine + Carbonyl Q1 Carbonyl Type? Start->Q1 Aldehyde Aldehyde (Reactive) Q1->Aldehyde Ketone Ketone (Less Reactive) Q1->Ketone MethodA PROTOCOL A: STAB (NaBH(OAc)3) Direct Reductive Amination Aldehyde->MethodA Standard Q2 Steric Bulk / Electronic Deactivation? Ketone->Q2 Simple Unencumbered Q2->Simple No Complex Hindered / Slow Kinetics Q2->Complex Yes Simple->MethodA MethodB PROTOCOL B: Ti(OiPr)4 Mediated Pre-complexation -> NaBH4 Complex->MethodB

Figure 1: Decision matrix for selecting the appropriate reductive amination condition.

Protocol A: The "Abdel-Magid" Method (STAB)

Best for: Aldehydes and unhindered ketones. Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces iminiums over carbonyls, allowing for a "one-pot" procedure without pre-forming the imine.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Amine: Cyclopropylamine (1.0 – 1.2 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv) – Critical for ketones.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carbonyl substrate (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add Cyclopropylamine (1.1 equiv).

    • Expert Note: If using the amine hydrochloride salt, add 1.1 equiv of DIPEA or TEA to liberate the free base.

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Why: This buffers the pH to ~5-6, accelerating imine formation and facilitating the protonation of the imine to the reactive iminium species.

  • Reductant Addition: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction Monitoring: Stir at room temperature under Nitrogen.

    • Timeframe: Aldehydes: 1–4 hours. Ketones: 12–24 hours.

    • Self-Validation: Monitor by LCMS. Look for the disappearance of the carbonyl peak. If the intermediate imine is visible (M+H = Mass + Amine - H2O), the reduction is incomplete—add 0.5 equiv more STAB.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Stir for 15 minutes to destroy excess borohydride.

    • Extract with DCM (x3).[1] Wash combined organics with brine, dry over

      
      , and concentrate.
      

Protocol B: The "Mattson" Method (Ti(IV)-Mediated)

Best for: Hindered ketones, electron-deficient amines, or when Protocol A fails to drive conversion. Mechanism: Titanium(IV) isopropoxide acts as a dual-function Lewis acid and water scavenger.[2] It coordinates to the carbonyl oxygen, increasing electrophilicity, and drives the equilibrium forward by trapping the water byproduct.

Mechanism R1 Ketone + Cyclopropylamine Complex Hemiaminal-Ti Complex R1->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Activated Imine/Iminium Complex->Imine -Ti(OH)(OiPr)3 Product N-Alkyl Cyclopropylamine Imine->Product NaBH4 (Reduction)

Figure 2: Titanium-mediated activation pathway.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Amine: Cyclopropylamine (1.2 – 1.5 equiv)

  • Carbonyl: Ketone (1.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv) or 
    
    
    
  • Solvent: Neat (preferred) or THF (anhydrous)

Step-by-Step Methodology
  • Complexation (The Critical Step):

    • In a dried vial, combine the Ketone (1.0 equiv) and Cyclopropylamine (1.2 equiv).

    • Add

      
        (1.5 equiv) neat. If the substrate is solid, use the minimum amount of anhydrous THF to dissolve.
      
    • Expert Note: The solution often turns yellow or orange upon Ti addition.

    • Stir the mixture at ambient temperature for 6–12 hours.

    • Self-Validation: Aliquot a small sample into MeOH and check LCMS. You should see exclusive conversion to the imine (M + Amine - 18). Do not proceed to reduction until the ketone is consumed.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or THF (approx. 5 mL per mmol).

    • Add

      
        (1.5 equiv) carefully (exothermic).
      
    • Stir for 2–4 hours at room temperature.

  • Hydrolysis (The "Mattson Workup"):

    • The Challenge: Titanium salts form gelatinous emulsions with water that are impossible to filter.

    • The Solution: Pour the reaction mixture into 2M Aqueous Ammonia (or 1M NaOH).

    • Stir vigorously for 20 minutes. The titanium will precipitate as a white/grey solid (

      
      ) while the amine product remains in the organic phase.
      
  • Isolation:

    • Filter the suspension through a Celite pad to remove titanium salts.

    • Wash the pad with DCM.

    • Perform phase separation on the filtrate. Dry and concentrate.

Comparative Data & Troubleshooting

FeatureProtocol A (STAB)Protocol B (Ti-Mediated)
Primary Use Aldehydes, Simple KetonesHindered/Deactivated Ketones
Reaction Time Fast (1-12 h)Slow (Overnight + Reduction)
Water Tolerance ModerateLow (Must be anhydrous)
Workup Difficulty Low (Standard extraction)High (Requires specific quenching)
Side Reactions Direct reduction of ketone (rare)Enamine formation (if

-protons present)
Troubleshooting Guide
  • Issue: Low conversion of Ketone in Protocol A.

    • Fix: Switch to Protocol B. The steric hindrance of the cyclopropylamine + ketone is preventing the imine equilibrium.

  • Issue: "Sticky" emulsion in Protocol B.

    • Fix: You likely quenched with pure water. Add Rochelle's Salt (Potassium Sodium Tartrate) solution or 10% NaOH and stir for 1 hour until layers separate cleanly.

  • Issue: Ring Opening.

    • Fix: Avoid using strong mineral acids (HCl, H2SO4) to accelerate the reaction. Stick to Acetic Acid or Ti(IV). Avoid catalytic hydrogenation (H2/Pd) if possible, as cyclopropanes can undergo hydrogenolysis.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Wuitschik, G. , et al. (2006). Spirocyclic Pyrrolidines and Piperidines as Scaffolds for Novel Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. (Context on Cyclopropylamine stability). [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[2][1][5][8] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

Sources

In Vitro FAD-Dependent LSD1 Inhibition Assay Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in epigenetic regulation.[1][2] Discovered in 2004, LSD1 was the first identified histone demethylase, capable of removing methyl groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[2][3][4] This enzymatic activity modulates chromatin structure and gene expression, positioning LSD1 as a critical regulator of cellular processes such as proliferation, differentiation, and development.[1][5]

LSD1's catalytic activity is integral to its function within larger protein complexes, such as the CoREST and NuRD complexes, which are essential for its ability to demethylate nucleosomal substrates.[4][6][7] The demethylation reaction is an oxidative process where the methylated lysine is oxidized, reducing the FAD cofactor to FADH₂.[8] Molecular oxygen then reoxidizes FADH₂, producing hydrogen peroxide (H₂O₂) and regenerating FAD for the next catalytic cycle.[4][9] This mechanism inherently restricts LSD1's activity to mono- and di-methylated lysines, as it requires a lone pair of electrons on the lysine ε-nitrogen, which is absent in tri-methylated lysines.[4]

The overexpression of LSD1 has been implicated in a variety of cancers, including breast, prostate, and acute myeloid leukemia (AML), where it often correlates with poor prognosis.[2][5][10] Its role in repressing tumor suppressor genes and promoting oncogenic pathways has made it a compelling target for therapeutic intervention.[11][12] Consequently, the development of potent and selective LSD1 inhibitors is an area of intense research in oncology.[2]

This application note provides a comprehensive guide to performing in vitro FAD-dependent LSD1 inhibition assays. We will delve into the core principles of the most common assay formats, provide detailed, field-proven protocols, and offer insights into data analysis and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking to accurately quantify the inhibitory potential of novel compounds against LSD1.

Principle of the Assay: The LSD1 Catalytic Cycle

Understanding the catalytic mechanism of LSD1 is fundamental to designing and interpreting inhibition assays. The process can be broken down into two main half-reactions:

  • Reductive Half-Reaction: The methylated histone substrate binds to the active site of LSD1. The enzyme catalyzes the oxidation of the methylated amine on the lysine residue to an iminium ion intermediate. This is coupled with the two-electron reduction of the FAD cofactor to FADH₂. The unstable iminium ion is then hydrolyzed, releasing a demethylated lysine and formaldehyde.[9]

  • Oxidative Half-Reaction: The reduced FADH₂ is rapidly reoxidized by molecular oxygen (O₂) back to its active FAD state. This reaction produces one molecule of hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[3][9][10]

The production of H₂O₂ is a cornerstone of the most widely used continuous, real-time kinetic assays for LSD1 activity. By coupling the production of H₂O₂ to a secondary detection system, the enzymatic activity of LSD1 can be monitored, and the effect of inhibitors can be quantified.

LSD1_Catalytic_Cycle cluster_0 LSD1 Catalytic Cycle E_FAD LSD1-FAD E_FADH2 LSD1-FADH2 E_FAD->E_FADH2 Substrate Oxidation H2O2 H2O2 E_FAD->H2O2 E_FADH2->E_FAD FAD Regeneration Product H3K4me0/1 + HCHO E_FADH2->Product Substrate H3K4me1/2 Substrate->E_FAD O2 O2 O2->E_FADH2

Caption: The FAD-dependent catalytic cycle of LSD1.

Assay Formats for LSD1 Inhibition

Several in vitro biochemical assays have been developed to measure LSD1 activity, each with its own advantages and limitations.[3] The most common formats include:

  • Horseradish Peroxidase (HRP)-Coupled Assays: These are the most prevalent methods for high-throughput screening. They rely on the detection of H₂O₂, a byproduct of the LSD1 reaction.[3] In the presence of HRP, H₂O₂ reacts with a substrate to produce a detectable signal (colorimetric or fluorometric).[3]

    • Colorimetric: Uses substrates like 4-aminoantipyrine (4-AP) with 3,5-dichloro-2-hydroxybenzenesulfonate (DHBS) to produce a chromophore detectable around 515 nm.[3]

    • Fluorometric: Employs highly sensitive fluorogenic substrates like Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), which is oxidized to the highly fluorescent resorufin.[3][13][14] This method offers a significant increase in sensitivity over colorimetric approaches.[13]

  • Antibody-Based Assays (ELISA-like): These are typically discontinuous assays that directly measure the demethylated product.[3] A biotinylated peptide substrate is incubated with LSD1, then captured on a streptavidin-coated plate. A primary antibody specific to the demethylated lysine epitope is used for detection, followed by a labeled secondary antibody.[3][15][16] This format, often referred to as DELFIA (dissociation-enhanced lanthanide fluorescent immunoassay), offers high specificity but is generally lower in throughput.[3]

  • Formaldehyde Detection Assays: These assays quantify the other major byproduct of the LSD1 reaction, formaldehyde.[3] Formaldehyde can be measured using formaldehyde dehydrogenase, which oxidizes it to formate while reducing NAD⁺ to NADH, detectable spectrophotometrically at 340 nm.[3]

For the purpose of this guide, we will focus on the HRP-coupled fluorometric assay using Amplex® Red due to its high sensitivity, continuous real-time data acquisition capabilities, and suitability for high-throughput screening.[3][13]

Detailed Protocol: HRP-Coupled Fluorometric Assay

This protocol is optimized for a 96-well microplate format and is suitable for determining the IC₅₀ values of putative LSD1 inhibitors.

Materials and Reagents
  • Recombinant human LSD1/CoREST complex

  • Dimethylated Histone H3 (1-21) peptide substrate (H3K4me2)

  • Amplex® Red reagent (Thermo Fisher Scientific, Cat. No. A12222)

  • Horseradish Peroxidase (HRP) (Sigma-Aldrich, Cat. No. P8250)

  • Known LSD1 inhibitor (e.g., Tranylcypromine) for positive control

  • Test compounds (solubilized in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • DMSO (anhydrous)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation ~530-570 nm and emission ~585-595 nm capabilities

Reagent Preparation
  • LSD1 Assay Buffer: Prepare 50 mM HEPES buffer and adjust the pH to 7.5. Store at 4°C.

  • Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in high-quality, anhydrous DMSO. Protect from light and store in small aliquots at -20°C. The stock solution should be used the same day it is prepared for the working solution.[14]

  • HRP Stock Solution (10 U/mL): Dissolve HRP in 1X Reaction Buffer.[14] Prepare fresh or store in aliquots at -20°C.

  • H3K4me2 Peptide Substrate Stock Solution (1 mM): Dissolve the peptide in ultrapure water. Store in aliquots at -20°C.

  • LSD1 Enzyme Working Solution: Dilute the recombinant LSD1/CoREST complex in cold Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Keep on ice. The optimal concentration should be determined empirically by running an enzyme titration curve.

  • Inhibitor Solutions: Prepare serial dilutions of test compounds and the positive control inhibitor (Tranylcypromine) in DMSO. Then, dilute these into Assay Buffer to a 2X or 4X final concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.

Experimental Workflow

Assay_Workflow start Start prep_plate Prepare Plate: Add Buffer, Inhibitor/DMSO start->prep_plate add_enzyme Add LSD1 Enzyme Solution prep_plate->add_enzyme pre_incubate Pre-incubate (10-15 min, RT) add_enzyme->pre_incubate add_substrate_mix Add Substrate Mix to Initiate pre_incubate->add_substrate_mix prep_substrate_mix Prepare Substrate Mix: Peptide, HRP, Amplex Red prep_substrate_mix->add_substrate_mix read_plate Read Fluorescence (Kinetic Mode) add_substrate_mix->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the LSD1 inhibition assay.

Step-by-Step Assay Procedure

All steps should be performed at room temperature unless otherwise specified. Protect the Amplex® Red reagent from light.

  • Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of serially diluted test compounds or control inhibitor to the appropriate wells.

    • For control wells, add 1 µL of DMSO:

      • 100% Activity Control (No Inhibitor): DMSO only.

      • Background Control (No Enzyme): DMSO only.

  • Enzyme Addition:

    • Add 25 µL of the LSD1 enzyme working solution to all wells except the "No Enzyme" background controls.

    • For the "No Enzyme" wells, add 25 µL of Assay Buffer.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Pre-incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the substrate is introduced. For irreversible inhibitors, this pre-incubation time is critical.

  • Reaction Initiation:

    • During the pre-incubation, prepare the Substrate Master Mix . For each reaction, you will need:

      • H3K4me2 Peptide Substrate (to a final concentration of 2-10 µM)

      • HRP (to a final concentration of 0.2 U/mL)

      • Amplex® Red (to a final concentration of 50 µM)

      • Dilute these components in the required volume of Assay Buffer.

    • To initiate the reaction, add 25 µL of the Substrate Master Mix to all wells. The final reaction volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 540 nm, Emission: 590 nm) every 1-2 minutes for 30-60 minutes (kinetic read).

Data Analysis and Interpretation

  • Background Subtraction: For each time point, subtract the average fluorescence reading of the "No Enzyme" control wells from all other wells.

  • Determine the Linear Range: Plot the fluorescence signal versus time for the "100% Activity" control. Identify the time range where the reaction is linear. All subsequent calculations should use the slope (rate of reaction, RFU/min) from this linear phase.

  • Calculate Percent Inhibition:

    • Use the reaction rates (slopes) for the calculations.

    • Percent Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

  • IC₅₀ Determination:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of LSD1 activity.

Example Data Presentation
CompoundIC₅₀ (nM)Hill Slope
Tranylcypromine16,0001.10.992
GSK-2879552191.30.998
Test Compound A551.00.995
Test Compound B8701.20.991

Note: The IC₅₀ values presented are illustrative. Tranylcypromine is a known irreversible inhibitor.[4] GSK-2879552 is a potent, irreversible inhibitor.[17]

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust assay protocol includes internal controls that validate the results of each experiment.

IssuePossible CauseRecommended Solution
High Background Signal Reagent ContaminationUse fresh, high-quality reagents. Ensure Amplex Red is protected from light.
Autofluorescence of test compoundRun a control plate with the compound in assay buffer without enzyme to quantify its intrinsic fluorescence.
No or Low Signal Inactive EnzymeVerify enzyme activity with a fresh aliquot. Ensure proper storage at -80°C.
Degraded ReagentsPrepare fresh Amplex Red and HRP solutions for each experiment.
High Well-to-Well Variability Pipetting InaccuracyUse calibrated pipettes and proper technique. Ensure thorough mixing.
Edge EffectsAvoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Irreproducible IC₅₀ Values Instability of the compoundCheck the stability of the compound in the assay buffer.[18]
Incorrect pre-incubation timeFor irreversible or slow-binding inhibitors, optimize the pre-incubation time to ensure equilibrium is reached.
Off-target effectsTest selectivity against other FAD-dependent amine oxidases like MAO-A and MAO-B.[7][19]

Conclusion

The HRP-coupled fluorometric assay is a sensitive, reliable, and high-throughput method for screening and characterizing LSD1 inhibitors. By understanding the enzymatic mechanism and carefully optimizing assay parameters, researchers can generate high-quality, reproducible data. This application note provides a robust framework for establishing this assay in your laboratory, accelerating the discovery and development of novel therapeutics targeting LSD1 for the treatment of cancer and other diseases.

References

  • Gooden, D. M., & Cole, P. A. (2018). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 605, 337-350. [Link]

  • Culhane, J. C., & Cole, P. A. (2007). LSD1 and the chemistry of histone demethylation. Current Opinion in Chemical Biology, 11(5), 561-568. [Link]

  • Noce, V., Di Bello, E., Fioravanti, R., & Mai, A. (2021). General catalytic mechanism of histone demethylation by LSD1. ResearchGate. [Link]

  • Shao, T., Chen, S., Liu, Y., & Li, R. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology, 13, 1008587. [Link]

  • Amente, S., Lania, L., & Majello, B. (2013). LSD1: biologic roles and therapeutic targeting. Epigenetics, 8(10), 1003-1012. [Link]

  • Zheng, Y. C., Ma, J., Wang, Z., Li, J., Jiang, B., & Liu, H. M. (2011). Catalytic mechanism investigation of lysine-specific demethylase 1 (LSD1): a computational study. Journal of Chemical Information and Modeling, 51(9), 2377-2387. [Link]

  • Forneris, F., Binda, C., Vanoni, M. A., Mattevi, A., & Battaglioli, E. (2005). Histone demethylation catalysed by LSD1 is a flavin-dependent oxidative process. FEBS Letters, 579(10), 2203-2207. [Link]

  • ResearchGate. (n.d.). Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... [Link]

  • Mohammad, H. P., Smitheman, K. N., & Kruger, R. G. (2019). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules, 24(12), 2246. [Link]

  • Cambridge Bioscience. (n.d.). LSD1 Inhibitor Screening Assay Kit. [Link]

  • Vlasblom, J., & Waskell, L. (2015). The amplex red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H. Free Radical Biology and Medicine, 85, 22-29. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • Vlasblom, J., & Waskell, L. (2009). Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes. Analytical Biochemistry, 387(2), 209-214. [Link]

  • EpigenTek. (n.d.). EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit. [Link]

  • Frontiers. (n.d.). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • Choy, J. S., et al. (2020). Crystal structure of the LSD1/CoREST histone demethylase bound to its nucleosome substrate. Nature Communications, 11(1), 2346. [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17115-17130. [Link]

  • National Center for Biotechnology Information. (2010-). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • Sato, S., et al. (2020). Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. Bioorganic & Medicinal Chemistry, 28(10), 115456. [Link]

Sources

Application Note: Handling and Storage of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amine hydrochloride (HCl) salts are a cornerstone of drug development due to their ability to convert lipophilic free bases into water-soluble, crystalline solids. However, this transformation introduces a critical physicochemical vulnerability: hygroscopicity .[1]

Many amine HCl salts exhibit a low Deliquescence Relative Humidity (DRH) .[2] When ambient humidity exceeds the DRH, the crystal lattice collapses, dissolving the salt into a concentrated aqueous solution (deliquescence). This process is not merely cosmetic; it alters stoichiometry, accelerates hydrolytic degradation, and compromises the reproducibility of biological assays.

This guide provides a scientifically grounded framework for the handling, weighing, storage, and recovery of these sensitive materials, moving beyond "keep it dry" to a precise, protocol-driven approach.

The Mechanism of Failure: Why Amine HCl Salts Degrade

To handle these salts effectively, one must understand the thermodynamics of their failure. The driving force is the difference between the chemical potential of water in the vapor phase and water on the solid surface.

  • Adsorption: Initially, water molecules bind to the crystal surface.

  • Deliquescence: If the Relative Humidity (RH) > DRH of the salt, the salt dissolves in the adsorbed water layer.

  • Degradation: The resulting saturated solution often has a highly acidic pH (due to the HCl counterion), promoting acid-catalyzed hydrolysis of sensitive functional groups (e.g., esters, amides) present in the drug molecule.

Visualization: The Hygroscopicity Failure Cycle

The following diagram illustrates the pathway from stable crystal to chemical degradation.

HygroscopicityCycle cluster_0 Critical Failure Zone Salt Dry Amine HCl Salt (Crystalline Lattice) Adsorption Surface Adsorption (Monolayer Formation) Salt->Adsorption RH > DRH Deliquescence Deliquescence (Lattice Collapse -> Solution) Adsorption->Deliquescence Continued Exposure Hydrolysis Chemical Degradation (Acid-Catalyzed Hydrolysis) Deliquescence->Hydrolysis Time + Acidity StoichError Stoichiometric Error (Mass = Salt + Water) Deliquescence->StoichError Immediate Effect

Figure 1: The thermodynamic cascade of hygroscopic failure. Once deliquescence occurs, the material enters a 'Critical Failure Zone' where both chemical purity and mass accuracy are compromised.

Protocol 1: Receipt and Initial Assessment

Objective: Establish the integrity of the material immediately upon arrival. Principle: Do not assume the manufacturer's packaging is perfectly sealed.

  • Visual Inspection: Before opening, inspect for "clumping" or "sweating" inside the vial. Free-flowing powder indicates a dry state; a solid fused cake indicates prior moisture excursion.

  • The "Schlenk" Opening:

    • If the compound is critical or expensive, do not open the vial in ambient air.

    • Transfer the sealed vial into a glovebox or a glove bag purged with

      
       or Ar.
      
    • If a glovebox is unavailable, use a distinct "cone of inert gas" approach: Invert a funnel connected to an Argon line over the balance area to create a local blanket of dry gas.

Protocol 2: The "Difference Method" for Weighing

The Problem: Weighing a hygroscopic salt on an open balance pan is the most common source of experimental error. As you watch the balance, the mass increases due to water absorption.[3] You are weighing kinetics, not mass.

The Solution: Weigh by difference. This method isolates the stock material from the atmosphere during the measurement.

Step-by-Step Workflow
  • Preparation: Dry a glass weighing bottle (or a capped scintillation vial) and a spatula in an oven; allow them to cool in a desiccator.

  • Initial Weighing (

    
    ): 
    
    • Place the stock amine HCl salt into the weighing bottle.

    • Cap it tightly.[1][4]

    • Weigh the entire assembly (Bottle + Cap + Salt). Record this mass (

      
      ).
      
  • Transfer:

    • Take the bottle to your reaction vessel.

    • Open the bottle, quickly pour/spatula a portion of the salt into the reaction vessel, and immediately recap the bottle.

    • Note: Do not target a specific mass (e.g., 100.0 mg) by adding/removing small amounts. One quick transfer is best to minimize exposure.

  • Final Weighing (

    
    ): 
    
    • Return the closed bottle to the balance.

    • Weigh the assembly again (

      
      ).[5][6][7]
      
  • Calculation:

    • Calculate the moles based on this exact delivered mass.

WeighingWorkflow Start Start: Dry Weighing Bottle Load Load Salt & Cap Tightly Start->Load Weigh1 Record Mass 1 (Bottle + Cap + Salt) Load->Weigh1 Transfer Transfer Aliquot to Reactor (Minimize Open Time) Weigh1->Transfer Recap Immediately Recap Bottle Transfer->Recap Weigh2 Record Mass 2 (Bottle + Cap + Remainder) Recap->Weigh2 Calc Calculate: Mass 1 - Mass 2 Weigh2->Calc

Figure 2: The "Difference Method" workflow ensuring the stock material is never exposed to the balance environment.

Protocol 3: Storage Strategy

Objective: Maintain the local RH below the salt's DRH indefinitely.

Storage Hierarchy Table
TierStorage MethodSuitabilityNotes
Gold Glovebox (

/Ar)
HighEssential for salts with DRH < 20%.
Silver Vacuum Desiccator HighUse

or Indicating Drierite. Grease the flange well.
Bronze Taped Vial + Desiccant Packet MediumUse electrical tape (vinyl) over the cap threads. Parafilm is permeable to water vapor over time.
Fail Standard Cabinet LowAmine HCl salts will degrade in weeks/months.

Critical Warning on Parafilm: Parafilm is gas-permeable. It prevents liquid spills but does not stop water vapor. For hygroscopic storage, wrap the cap junction with Teflon tape (plumber's tape) first, then secure with electrical tape .

Protocol 4: Recovery of "Wet" Salts

If a salt has deliquesced (turned into a goo or sticky solid), it may be recoverable if chemical hydrolysis has not yet occurred.

Method A: Vacuum Oven (Solid State)

  • Place the material in a vacuum oven at 40°C.

  • Apply full vacuum (< 10 mbar) for 24 hours.

  • Risk: If the melting point is low, the salt may fuse into a glass.

Method B: Azeotropic Drying (Liquid State) Best for "gooey" salts.

  • Dissolve the wet salt in a minimum amount of dry Methanol (to ensure total solution).

  • Add a large excess of Toluene (creates a water-toluene azeotrope).

  • Rotary evaporate. The water will co-distill with the toluene.

  • Repeat the toluene addition/evaporation cycle 3 times.

  • The result should be a dry, white precipitate.

References

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Standardizes the definition of hygroscopicity and sorption-desorption isotherms).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (The authoritative source for "Weighing by Difference" techniques).

  • Serajuddin, A. T. "Salt selection and optimization procedures for pharmaceutical new chemical entities." Advanced Drug Delivery Reviews, 59(7), 603-616, 2007. (Defines Deliquescence Relative Humidity - DRH).[2][8][9][10]

  • Sigma-Aldrich (Merck). Handling Hygroscopic Materials Technical Bulletin. (Industry standard guidelines for desiccant selection).

Sources

Validation & Comparative

A Comparative Analysis of Monoamine Oxidase Inhibitory Potency: Tranylcypromine vs. a Novel Thienyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of monoamine oxidase (MAO) inhibitors, tranylcypromine stands as a benchmark compound, known for its potent, non-selective, and irreversible inhibition of both MAO-A and MAO-B isoforms.[1][2] This guide delves into a comparative analysis of tranylcypromine's potency against a theoretical novel analog, N-[2-(2-thienyl)ethyl]cyclopropanamine. Due to the absence of publicly available experimental data for N-[2-(2-thienyl)ethyl]cyclopropanamine, this comparison will be grounded in the established principles of structure-activity relationships (SAR) within the cyclopropylamine class of MAO inhibitors.

Tranylcypromine: A Potent, Non-Selective MAO Inhibitor

Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropan-1-amine, is a well-established therapeutic agent for major depressive disorder.[3][4] Its mechanism of action involves the irreversible inhibition of MAO, leading to an increase in the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2]

The potency of tranylcypromine has been quantified in numerous studies, with reported IC50 values—the concentration of an inhibitor required to reduce enzyme activity by half—demonstrating its significant inhibitory effects on both MAO isoforms.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Source
Tranylcypromine2.30.95[5][6]
Tranylcypromine0.52.3[7]

It is important to note that variations in experimental conditions can lead to different reported IC50 values. Despite these variations, tranylcypromine is consistently shown to be a potent inhibitor of both MAO-A and MAO-B, with some studies suggesting a slight preference for MAO-B.[5]

N-[2-(2-thienyl)ethyl]cyclopropanamine: A Theoretical Potency Profile Based on SAR

While direct experimental data for N-[2-(2-thienyl)ethyl]cyclopropanamine is not available, we can infer its potential MAO inhibitory activity by examining the structure-activity relationships of related cyclopropylamine analogs. The core structure of tranylcypromine features a phenyl ring attached to a cyclopropylamine moiety. The introduction of substituents on the phenyl ring or modifications to the amino group can significantly impact potency and selectivity.[8][9]

The key structural difference in N-[2-(2-thienyl)ethyl]cyclopropanamine is the replacement of the phenyl ring with a thienyl group and the addition of an ethyl linker to the amino group. The thienyl group, as a bioisostere of the phenyl ring, is a common substitution in medicinal chemistry. Studies on heterocyclic-containing MAO inhibitors have shown that thiophene-based compounds can exhibit potent inhibitory activity.[10]

Quantitative structure-activity relationship (QSAR) studies on 2-phenylcyclopropylamines have highlighted the importance of hydrophobic and electronic properties of the aromatic ring for MAO inhibition.[8][11] The thienyl ring in the novel analog, being a heteroaromatic system, will alter these properties compared to the phenyl ring of tranylcypromine. This could potentially lead to differences in binding affinity and inhibitory potency for the MAO active site.

Furthermore, the N-substitution with a 2-(2-thienyl)ethyl group introduces additional flexibility and potential interaction points within the enzyme's active site. Research on N-substituted cyclopropylamines has demonstrated that the nature of the substituent can modulate both potency and selectivity for MAO-A versus MAO-B.[9]

Based on these SAR principles, it is plausible that N-[2-(2-thienyl)ethyl]cyclopropanamine would exhibit MAO inhibitory activity. However, without experimental data, its precise potency and selectivity profile relative to tranylcypromine remains a matter of scientific inquiry.

Experimental Protocol for Determining MAO Inhibitory Potency

To empirically determine and compare the potency of these two compounds, a standardized in vitro MAO inhibition assay would be employed. The following is a detailed protocol based on established methodologies.[12][13][14]

Objective: To determine the IC50 values of N-[2-(2-thienyl)ethyl]cyclopropanamine and Tranylcypromine for both MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (a non-selective MAO substrate)

  • Test compounds (N-[2-(2-thienyl)ethyl]cyclopropanamine and Tranylcypromine) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds, positive controls, and kynuramine in the appropriate solvent.

    • Prepare serial dilutions of the test compounds and positive controls to cover a range of concentrations.

    • Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add a specific volume of the assay buffer.

    • Add a small volume of the diluted test compound or positive control to the respective wells. Include wells with solvent only as a negative control.

    • Add the diluted MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader with excitation and emission wavelengths of approximately 310 nm and 400 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of the test compounds and positive controls relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.

MAO_Signaling_Pathway MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Metabolism Synaptic_Cleft Synaptic Cleft Monoamines->Synaptic_Cleft Release Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activation Inhibitor MAO Inhibitor (e.g., Tranylcypromine) Inhibitor->MAO Inhibition

Conclusion

Tranylcypromine is a well-characterized, potent, non-selective MAO inhibitor. While the precise potency of the novel analog, N-[2-(2-thienyl)ethyl]cyclopropanamine, remains to be determined experimentally, principles of structure-activity relationships suggest it is a promising candidate for MAO inhibition. The substitution of the phenyl ring with a thienyl group and the N-alkylation are key structural modifications that are known to influence the inhibitory activity of cyclopropylamine-based compounds. Empirical testing using the outlined protocol is essential to quantify its potency and selectivity profile, thereby elucidating its potential as a novel therapeutic agent.

References

  • Chae, M. Y., et al. (1990). Quantitative structure-activity relationships in MAO-inhibitory 2-phenylcyclopropylamines: Insights into the topography of MAO-A and MAO-B. Journal of Medicinal Chemistry, 33(3), 967-973. [Link][8][11]

  • Mills, J., et al. (1968). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(5), 941-945. [Link][9]

  • Psychotropics A-Z. (n.d.). Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI). Retrieved from [Link][1]

  • Wikipedia. (2024, January 29). Tranylcypromine. Retrieved from [Link][2]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Springer Protocols. [Link][12]

  • Gahr, M., et al. (2014). Tranylcypromine in mind (Part I): Review of pharmacology. Journal of Neural Transmission, 121(8), 887-903. [Link][6]

  • Bio-protocol. (2017). MAO Inhibition Assay. Bio-protocol, 7(18), e2555. [Link][13]

  • Zweerink, S., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(33), 8845-8853. [Link][7]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link][14]

  • StatPearls. (2024). Tranylcypromine. In StatPearls. StatPearls Publishing. [Link][3]

  • PubChem. (n.d.). Tranylcypromine. Retrieved from [Link][4]

  • Khan, I., et al. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Scientific Reports, 11(1), 1-15. [Link][10]

Sources

Selectivity Profiling of Thienyl-Based KDM1A Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of thienyl-based inhibitors targeting Lysine-Specific Demethylase 1 (KDM1A/LSD1).[1] While tranylcypromine (TCP) derivatives have historically dominated this landscape, their clinical utility is often limited by poor selectivity against Monoamine Oxidases (MAO-A/B), leading to central nervous system (CNS) side effects.

Thienyl-based scaffolds represent a critical evolution in medicinal chemistry. By replacing or decorating the phenyl ring of TCP with a thienyl moiety (thiophene), or utilizing fused thienopyrrole systems, researchers have achieved single-digit nanomolar potency against KDM1A while expanding selectivity indices against MAOs by over 100-fold. This guide details the profiling workflows, comparative performance data, and mechanistic rationale for these next-generation inhibitors.

Mechanistic Rationale: The Thienyl Advantage

The primary challenge in KDM1A inhibitor design is differentiating the target from structurally homologous FAD-dependent amine oxidases (MAO-A, MAO-B, and LSD2/KDM1B).

  • Steric Fit: The KDM1A substrate-binding cleft is significantly larger than that of MAOs. Thienyl substituents, particularly when placed in the meta position of a benzamide core attached to the TCP scaffold, exploit this volume. They occupy a hydrophobic sub-pocket unique to KDM1A, sterically preventing binding to the tighter MAO active sites.

  • Electronic Bioisosterism: Thiophene acts as a bioisostere to benzene but possesses distinct electronic properties (electron-rich, differing dipole). This alters the reactivity of the cyclopropylamine core in irreversible inhibitors, fine-tuning the kinetics of the FAD adduct formation.

  • Reversibility (Thienopyrroles): Unlike TCP derivatives which are suicide substrates, fused thienopyrrole-5-carboxamides act as reversible competitive inhibitors, avoiding the permanent inactivation of off-target flavoenzymes.

Visualization: Structural Logic of Selectivity

ThienylSelectivity cluster_0 Scaffold Architecture cluster_1 Target Interaction cluster_2 Outcome TCP TCP Core (Non-selective) Thienyl Thienyl Modification (Meta-substitution / Fused Ring) TCP->Thienyl Chemical Optimization LSD1_Pocket KDM1A Pocket (Large, Hydrophobic Sub-cleft) Thienyl->LSD1_Pocket Occupies Hydrophobic Cleft (Van der Waals) MAO_Pocket MAO-A/B Pocket (Restricted, Steric Clash) Thienyl->MAO_Pocket Steric Exclusion Potency High Potency (nM range) LSD1_Pocket->Potency Safety Reduced CNS Side Effects (High Selectivity Index) MAO_Pocket->Safety No Inhibition

Caption: Structural logic dictating why thienyl modifications enhance KDM1A selectivity over MAO enzymes.

Comparative Analysis: Thienyl vs. Alternatives

The following table compares a classic non-selective inhibitor (TCP) against optimized irreversible and reversible thienyl-based candidates.

FeatureTranylcypromine (TCP) Compound 5b (Irreversible) Compound 50 (Reversible)
Class Classic MAO InhibitorMeta-thienyl TCP derivativeThieno[3,2-b]pyrrole-5-carboxamide
Mechanism Irreversible (FAD adduct)Irreversible (FAD adduct)Reversible (Competitive)
KDM1A IC50 ~11.2 µM0.005 µM (5 nM) < 0.010 µM (<10 nM)
MAO-A IC50 ~2.0 µM> 100 µM> 10 µM
MAO-B IC50 ~0.6 µM0.82 µM> 10 µM
Selectivity (LSD1/MAO-B) ~0.05 (Favors MAO)164-fold > 1000-fold
Key Advantage Clinical baselineHigh potency; validated covalent mechanismNo permanent enzyme inactivation; reduced toxicity risk
Primary Reference Standard CareEur. J. Med.[1][2][3][4][5][6][7][8][9] Chem. 2022 [1]J. Med. Chem. 2017 [2]

Analysis:

  • Compound 5b demonstrates that simply adding a thienyl group to the benzamide position of TCP in the meta orientation drastically flips the selectivity profile from favoring MAO to favoring KDM1A.

  • Compound 50 illustrates that the thienyl moiety can also anchor reversible inhibitors, achieving similar potency without the potential immunogenicity or off-target adduct formation associated with covalent modifiers.

Experimental Protocols: Selectivity Profiling Workflow

To validate a thienyl-based inhibitor, a tiered screening approach is required. This protocol ensures that biochemical potency translates to cellular efficacy without off-target noise.

Workflow Visualization

ProfilingWorkflow cluster_biochem Tier 1: Biochemical Selectivity cluster_cell Tier 2: Cellular Target Engagement cluster_pheno Tier 3: Phenotypic Validation Enz_LSD1 KDM1A HRP-Coupled Assay (Primary Screen) Enz_MAO MAO-A/B Fluorometric Assay (Safety Screen) Enz_LSD1->Enz_MAO Hit Confirmation (<100 nM) Enz_LSD2 LSD2/KDM1B Assay (Homolog Selectivity) Enz_LSD1->Enz_LSD2 WB Western Blot: H3K4me1/2 Accumulation Enz_MAO->WB Selectivity Index > 50x GeneExp RT-qPCR: CD11b / CD86 Induction WB->GeneExp Diff Differentiation Assay (FACS) GeneExp->Diff Viability Proliferation (MTS/CellTiter-Glo) MV4-11 vs Solid Tumor Diff->Viability

Caption: Tiered workflow for validating KDM1A inhibitor selectivity and efficacy.

Protocol A: Biochemical Selectivity (LSD1 vs. MAO)

Objective: Determine the Selectivity Index (SI).

  • LSD1 Assay (HRP-Coupled):

    • Incubate recombinant human KDM1A (50 nM) with H3K4me2 peptide substrate (20 µM) in TRIS buffer (pH 8.5).

    • Add test compound (serial dilution 1 nM – 100 µM).

    • Detection: The demethylation releases H2O2. Detect via Amplex Red + Horseradish Peroxidase (HRP). Measure fluorescence (Ex/Em 530/590 nm).

    • Control: TCP (positive), DMSO (negative).

  • MAO-A/B Counter-Screen:

    • Use recombinant human MAO-A and MAO-B.[10]

    • Substrate: Kynuramine (non-fluorescent).

    • Reaction: MAO converts Kynuramine to 4-hydroxyquinoline (fluorescent).

    • Critical Step: Ensure pre-incubation of inhibitor with enzyme for 30 mins if testing irreversible (TCP-based) inhibitors to allow adduct formation.

Protocol B: Cellular Target Engagement

Objective: Confirm the inhibitor enters the nucleus and engages KDM1A in a chromatin context.

  • Cell Lines: MV4-11 (AML, highly sensitive) and LNCaP (Prostate).

  • Treatment: Treat cells with IC50 and 10x IC50 concentrations for 24–48 hours.

  • Histone Extraction: Use acid extraction (0.2 N HCl) to isolate histones, preserving methylation marks.

  • Western Blot:

    • Primary Antibody: Anti-H3K4me2 (Cell Signaling Tech #9725) or Anti-H3K4me1.

    • Normalization: Anti-Total H3.

    • Success Criteria: Dose-dependent increase in H3K4me2 signal (inhibition of demethylation) without affecting H3K4me3.

Protocol C: Gene Expression (Differentiation Markers)

Objective: KDM1A inhibition forces differentiation in AML cells. This is a functional readout of selectivity, as MAO inhibition does not drive this phenotype.

  • Assay: RT-qPCR or Flow Cytometry.

  • Markers:

    • CD11b (ITGAM): Myeloid differentiation marker.

    • CD86: Costimulatory molecule up-regulated by KDM1A blockade.

  • Result: Thienyl-based inhibitors (e.g., Compound 5b) should induce >10-fold upregulation of CD11b mRNA at sub-micromolar concentrations.

References

  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Source: European Journal of Medicinal Chemistry (2022). Data: Details the synthesis and profiling of "meta-thienyl" analogs (Compounds 4b, 5b). URL:[Link]

  • Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Source: Journal of Medicinal Chemistry (2017).[11] Data: Describes the discovery of reversible thienyl-based inhibitors (Compound 50). URL:[Link]

  • LSD1 inhibitors in clinical trials: Advances and prospects. Source: Journal of Hematology & Oncology (2020). Data: Provides comparative clinical context for TCP derivatives vs. next-gen inhibitors. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-thienyl)ethyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-thienyl)ethyl]cyclopropanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.